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molecular formula C7H15NO2 B8438161 2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine

2,2-Dimethyl-3-(2-hydroxyethyl)-oxazolidine

Cat. No. B8438161
M. Wt: 145.20 g/mol
InChI Key: WIBROAYAWBWRHP-UHFFFAOYSA-N
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Patent
US08093398B2

Procedure details

To a 100 mL flask containing diethanolamine (19,2 mL, 200 mmol) was added acetone (29,4 mL, 400 mmol, 2 eq.) and potassium carbonate (pulverised and dried at 160° C., 27,6 g, 200 mmol, 1 eq.). The reaction was stirred at room temperature for one day. The mixture was filtered through a sinter funnel (no. 3) and the collected solid was washed with acetone. The filtrate and the washes were combined and the solvent evaporated. The 1H NMR indicated a conversion of 85%. Distillation at 125-132 ° C./20 mmHg of the crude reaction gave the title product (20,89 g, 72% yield) as a colourless oil. 1H NMR (CDCl3, 400 MHz) d?(ppm): 3,93 (t, J=6,6 Hz, 2H); 3,62 (t, J=5,3 Hz, 2H); 2,96 (t, J=6,6 Hz, 2H); 2,65 (t, J=5,3 Hz, 2H); 1,23 (s, 6H). 13C NMR (CDCl3, 129,9 MHz) d??(ppm): 94,2; 63,5; 59,3; 50,8; 49,1; 23,3 (2C).
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
400 mmol
Type
reactant
Reaction Step Two
Quantity
200 mmol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[CH3:8][C:9]([CH3:11])=O.C(=O)([O-])[O-].[K+].[K+]>>[CH3:8][C:9]1([CH3:11])[N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][O:4]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mmol
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
400 mmol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a sinter funnel (no
WASH
Type
WASH
Details
3) and the collected solid was washed with acetone
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation at 125-132 ° C./20 mmHg of the crude
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CC1(OCCN1CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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